molecular formula C18H23N5O3 B2435910 N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049567-50-1

N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2435910
CAS No.: 1049567-50-1
M. Wt: 357.414
InChI Key: ATUKZFUZMDSFRV-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features an isoxazole ring, a phenylpiperazine moiety, and an oxalamide linkage, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of isoxazole-3-carboxylic acid.

    Reduction: Formation of N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)amine.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Comparison with Similar Compounds

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c24-17(18(25)20-16-7-14-26-21-16)19-8-4-9-22-10-12-23(13-11-22)15-5-2-1-3-6-15/h1-3,5-7,14H,4,8-13H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUKZFUZMDSFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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